2-(3-Benzyloxyphenyl)propionic acid is an organic compound characterized by its unique structure and potential applications in various scientific fields. It is classified as a benzyloxyphenyl derivative of propionic acid, which places it within the broader category of aromatic carboxylic acids. This compound is noteworthy for its structural features that include a propionic acid moiety attached to a phenyl group that is further substituted with a benzyloxy group.
This compound can be sourced from various chemical suppliers and is often used in research settings. Its classification falls under organic compounds, specifically aromatic carboxylic acids. The IUPAC name for this compound is 2-(3-Benzyloxyphenyl)propanoic acid, and its molecular formula is with a molecular weight of approximately 256.30 g/mol.
The synthesis of 2-(3-Benzyloxyphenyl)propionic acid typically involves the following methods:
The detailed steps may include:
The molecular structure of 2-(3-Benzyloxyphenyl)propionic acid can be depicted as follows:
OC(=O)CCC1=CC(OCC2=CC=CC=C2)=CC=C1
HVXOYUOKPLHWNU-UHFFFAOYSA-N
2-(3-Benzyloxyphenyl)propionic acid can undergo various chemical reactions typical for carboxylic acids, including:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for 2-(3-Benzyloxyphenyl)propionic acid largely depends on its application context, particularly in biological systems where it may exhibit anti-inflammatory properties similar to other propionic acid derivatives. The proposed mechanisms include:
2-(3-Benzyloxyphenyl)propionic acid has several notable applications:
This compound's unique properties make it valuable across various scientific disciplines, particularly in medicinal chemistry and materials science.
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1